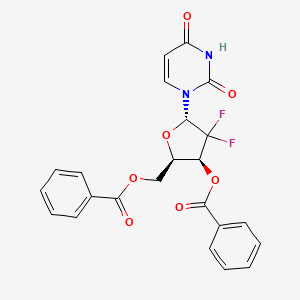

![molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]葡萄糖 CAS No. 51517-59-0](/img/structure/B1146262.png)

D-[3-2H]葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

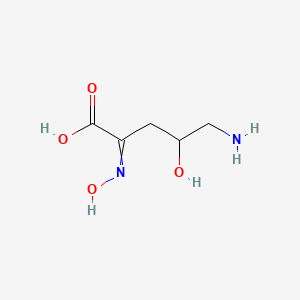

D-[3-2H]Glucose, also known as labelled D-Glucose, is a simple sugar present in plants . It is a monosaccharide that can exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .

Synthesis Analysis

D-Glucose is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus . The production of 1-azido-β-D-glucose has been reported via enzyme catalysis .Molecular Structure Analysis

The structural formula of D-Glucose is C6H12O6 . D-Glucose can exist in an open-chain form as well as cyclic forms . The glucose molecule can form into other configurations, but this structure - a ring or chair form - is the most stable and therefore most common in biological systems .Chemical Reactions Analysis

Glucose oxidase is used in the production of D-gluconic acid, which is a reactant of undoubtable interest in different industrial areas . The enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .Physical And Chemical Properties Analysis

Glucose is a white crystalline monosaccharide sugar . It has a sweet taste, melting point of 1460℃ - 1500℃, and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .科学研究应用

Production of D-Gluconic Acid

D-[3-2H]Glucose is used in the production of D-gluconic acid, which is a reactant of interest in different industrial areas . The enzyme glucose oxidase has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Study of Enzyme-Inactivating Reagents

The study of enzyme-inactivating reagents is another application of D-[3-2H]Glucose. One of the main topics in this field is the problem of the generated side product, hydrogen peroxide, as it is an enzyme-inactivating reagent .

Use in Cascade Reactions

D-[3-2H]Glucose is involved in a wide range of cascade reactions. Some studies propose the addition of hydrogen peroxide to this co-immobilized enzyme system to produce oxygen in situ .

4. Production of Gluconic Acid from Polymeric Substrates Other cascade reactions directed toward the production of gluconic acid from polymeric substrates will be presented; these will mainly involve the transformation of polysaccharides (amylases, cellulases, etc.) .

Vitamin D Supplementation

Clinical research results of vitamin D supplementation in the improvement of prediabetes remain controversial. Some studies have applied vitamin D intervention alone, while others have provided vitamin D and calcium co-supplementation .

Gold Nanoparticle Formation

D-glucose is used as a reducing agent due to its oxidation to gluconic acid by sodium hydroxide (NaOH), resulting in the formation of gold nanoparticles (AuNPs). Based on this mechanism, AuNP-based colorimetric detection in conjunction with loop-mediated isothermal amplification (LAMP) has been developed for accurately identifying infectious bacteria .

作用机制

Target of Action

D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .

Mode of Action

D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .

Pharmacokinetics

It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Result of Action

The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.

安全和危害

未来方向

属性

IUPAC Name |

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CUCXIZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[3-2H]Glucose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

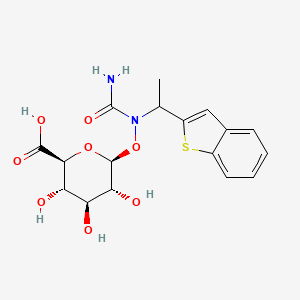

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

![D-[1-2H]Mannose](/img/structure/B1146200.png)